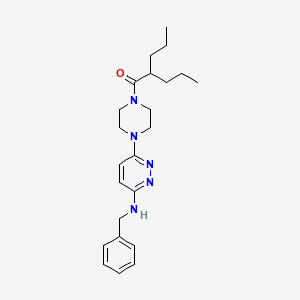

1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one, also known as BPP-10c, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BPP-10c is a piperazine derivative that has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders.

Applications De Recherche Scientifique

Electrophilic Amination and Its Applications

A method involving the electrophilic amination of N-benzyl amino acids to prepare enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids demonstrates the utility of such reactions in synthesizing complex derivatives. These derivatives, including cyclic piperazic acid derivatives, are essential for developing peptide and non-peptide molecules with potential therapeutic applications, emphasizing the importance of such structural motifs in drug design (Jean-Christophe Hannachi et al., 2004).

Antimicrobial Activity of Piperazinyl Derivatives

Research into piperazinyl derivatives, such as those synthesized and characterized for antimicrobial activity, underscores the significance of this structural unit in developing new antimicrobial agents. The study provided insights into the structural requirements for antimicrobial efficacy, highlighting the potential of these compounds in addressing resistance issues in infectious diseases (N. Desai et al., 2016).

Inhibitors of Bacterial Biofilm and Enzymes

Compounds featuring a piperazine linker have shown potent antibacterial activities, including the ability to inhibit bacterial biofilm formation and target specific bacterial enzymes, such as MurB. These findings indicate the potential of such molecules in developing new therapeutic strategies against resistant bacterial strains, emphasizing the critical role of piperazine derivatives in antibacterial research (Ahmed E. M. Mekky, S. Sanad, 2020).

Anticancer and Antiviral Potential

Investigations into heterocyclic compounds with piperazine units have also revealed significant anticancer and antiviral potentials. Studies on compounds with structural similarities to the compound have shown efficacy against bone cancer cell lines and potential antiviral activities through molecular docking, illustrating the broad therapeutic applicability of these molecular frameworks (G. Lv et al., 2019).

Mécanisme D'action

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .

Mode of Action

It’s known that the structure of pyridazinone derivatives can influence their pharmacodynamic profile . For instance, the substitution at position 6 in the 3(2H)-pyridazinone ring has been found to influence the anti-inflammatory–analgesic potency of the molecules .

Biochemical Pathways

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-propylpentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O/c1-3-8-20(9-4-2)23(29)28-16-14-27(15-17-28)22-13-12-21(25-26-22)24-18-19-10-6-5-7-11-19/h5-7,10-13,20H,3-4,8-9,14-18H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKNSKABYCWBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2869007.png)

![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)

![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)

![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2869011.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)